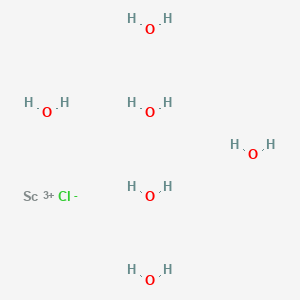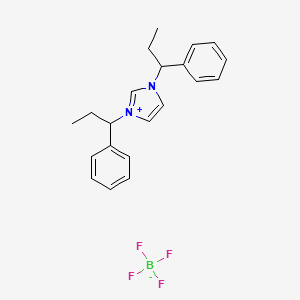
1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid that belongs to the family of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. The tetrafluoroborate anion contributes to the compound’s stability and ionic conductivity, making it useful in a wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the alkylation of imidazole derivatives. One common method includes the condensation of glyoxal, two equivalents of aniline derivatives, and paraformaldehyde in the presence of aqueous tetrafluoroboric acid. This reaction yields the desired imidazolium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The imidazolium cation can be oxidized under specific conditions, leading to the formation of imidazolium-based radicals.
Reduction: Reduction reactions can convert the imidazolium cation to its corresponding imidazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Imidazolium-based radicals.
Reduction: Imidazoline derivatives.
Substitution: Various imidazolium salts with different anions.
Applications De Recherche Scientifique
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate has a wide range of applications in scientific research:
Biology: Employed in the stabilization of biomolecules and as a medium for enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating catalytic processes and stabilizing reactive intermediates. The tetrafluoroborate anion contributes to the overall stability and ionic conductivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its applications in organic synthesis and electrochemistry.
1-Methyl-3-propylimidazolium bis(trifluoromethanesulfonyl)imide: Exhibits high thermal stability and is used in various catalytic processes.
Uniqueness
1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium tetrafluoroborate stands out due to its unique combination of the imidazolium cation and the tetrafluoroborate anion, which imparts high thermal stability, low volatility, and excellent solubility. Its chiral nature also adds to its uniqueness, making it suitable for applications requiring enantioselectivity.
Propriétés
Formule moléculaire |
C21H25BF4N2 |
|---|---|
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
1,3-bis(1-phenylpropyl)imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C21H25N2.BF4/c1-3-20(18-11-7-5-8-12-18)22-15-16-23(17-22)21(4-2)19-13-9-6-10-14-19;2-1(3,4)5/h5-17,20-21H,3-4H2,1-2H3;/q+1;-1 |
Clé InChI |
AWZLGNRFCOAYEN-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CCC(C1=CC=CC=C1)N2C=C[N+](=C2)C(CC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


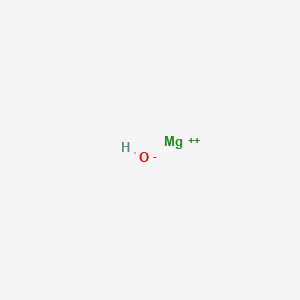
![3-acetamido-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-4aH-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide](/img/structure/B13909040.png)
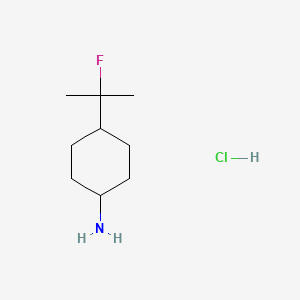
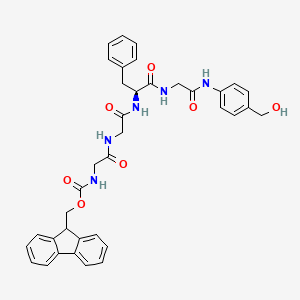


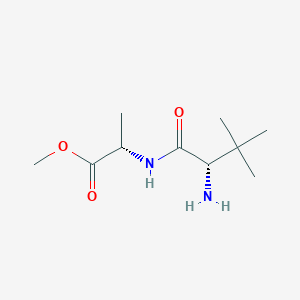

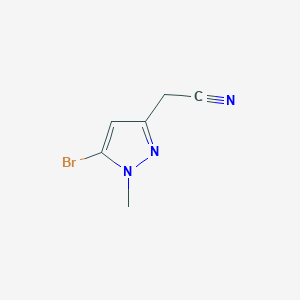

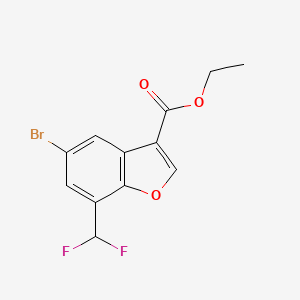
![tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13909086.png)

